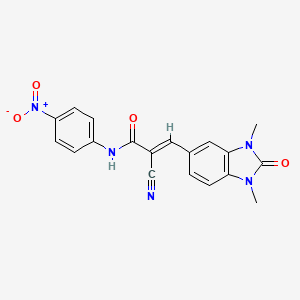

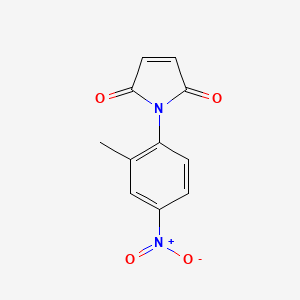

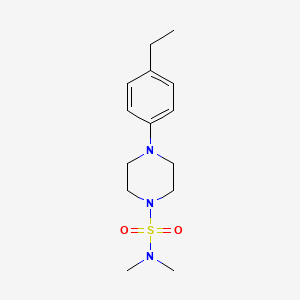

![molecular formula C18H16F2N4OS B2530149 3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide CAS No. 2034392-31-7](/img/structure/B2530149.png)

3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. In the case of the compounds related to "3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide", we can draw parallels from the synthesis methods described in the provided papers. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives involved a one-pot reaction using potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Similarly, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved in nine steps starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds is crucial in determining their chemical properties and biological activities. X-ray single-crystal diffraction was used to determine the crystal structures of the synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles . This level of structural analysis is essential for understanding the molecular interactions and stability of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include cyclization and coordination to metal ions. For example, the oxidation process in the synthesis of the thiadiazolo[2,3-a]pyridine derivatives resulted in cyclization and the formation of copper(II) complexes . These reactions are indicative of the transformative processes that these compounds undergo, which can significantly alter their chemical behavior and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The synthesized compounds and their complexes were characterized by IR, (1)H NMR, and (13)C NMR spectroscopies, which provide information about the functional groups present and the electronic environment of the atoms . Additionally, the cytotoxicity of these compounds against various human cancer cell lines was evaluated, demonstrating significant cytotoxicity for some derivatives and their complexes, particularly against MDA-MB-231 and LNCap cell lines . This suggests that the physical and chemical properties of these compounds confer biological activity, which could be harnessed for therapeutic purposes.

Applications De Recherche Scientifique

Thiazole-Piperidine Hybrid Compounds in Antituberculosis Research

A study conducted by V. U. Jeankumar et al. (2013) focused on the design, synthesis, and evaluation of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for antituberculosis activity. The compound exhibited promising results against Mycobacterium tuberculosis, highlighting its potential as a novel therapeutic agent for tuberculosis treatment (Jeankumar et al., 2013).

Metabolic Studies on Antineoplastic Tyrosine Kinase Inhibitors

Research by Aishen Gong et al. (2010) identified and characterized the metabolites of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study revealed the main metabolic pathways of flumatinib, providing insights into its pharmacokinetics and pharmacodynamics (Gong et al., 2010).

Synthesis and Antimicrobial Activity of Thiazolo[3,2]pyridines

A publication by T. I. El-Emary et al. (2005) reported on the synthesis and antimicrobial activity of novel thiazolo[3,2]pyridines containing pyrazolyl moiety. These compounds were evaluated for their efficacy against various microbial strains, demonstrating their potential in developing new antimicrobial agents (El-Emary et al., 2005).

Serotonin Re-Uptake Inhibitors Based on Piperazinylpyrazolo[3,4-b]pyridines

G. Shutske and J. Roehr (1997) synthesized 3-substituted 6-piperazinylpyrazolo[3,4-b]pyridines, demonstrating their activity as selective serotonin re-uptake inhibitors. This research contributes to the development of new treatments for depression and other psychiatric disorders (Shutske & Roehr, 1997).

Vascular Endothelial Growth Factor Receptor-2 Inhibitors

R. Borzilleri et al. (2006) discovered and evaluated a series of benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), offering a potential therapeutic approach for treating cancers (Borzilleri et al., 2006).

Mécanisme D'action

Target of Action

The primary target of the compound is PI3Kα , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound interacts with its target, PI3Kα, by forming a strong charged interaction with a specific residue, Lys802 , in PI3Kα . This interaction is facilitated by the compound’s electron-deficient aryl group , which results in a more acidic sulfonamide NH proton .

Result of Action

The result of the compound’s action is a significant decrease in the activity of PI3Kα . This can lead to a disruption in the PI3K/AKT/mTOR pathway, potentially resulting in decreased cell proliferation and survival.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s photophysical properties can be affected by the solvent in which it is dispersed . Additionally, the compound’s photoluminescence behavior can vary with temperature . These factors can influence the compound’s action, efficacy, and stability.

Orientations Futures

The future directions for this compound could involve further exploration of its potential as a PI3K inhibitor . Additionally, the synthesis methods could be optimized for better yields . Further studies could also be conducted to fully understand its mechanism of action and to evaluate its safety and efficacy in biological systems.

Propriétés

IUPAC Name |

3,4-difluoro-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4OS/c19-13-4-3-11(10-14(13)20)16(25)22-12-5-8-24(9-6-12)18-23-15-2-1-7-21-17(15)26-18/h1-4,7,10,12H,5-6,8-9H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKJQEQJPJVPIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

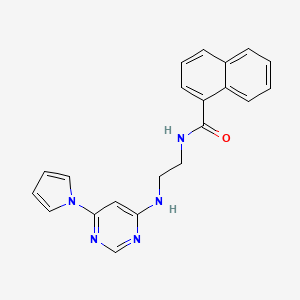

![3-tert-butyl-4-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2530068.png)

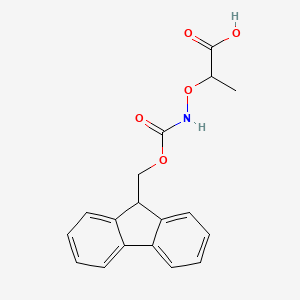

![6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530069.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

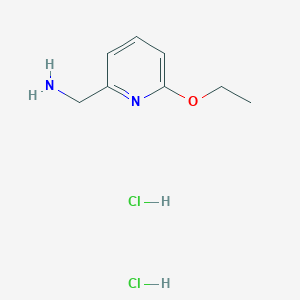

![2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2530081.png)

![8-(2-chloroethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530085.png)